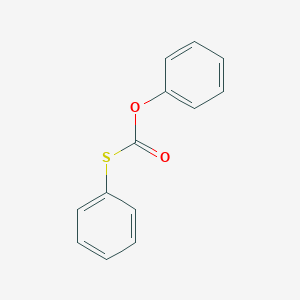

Phenyl phenylsulfanylformate

Description

Phenylephrine hydrochloride (PE), a phenyl compound, is a sympathomimetic agent widely used as a decongestant in nasal sprays and oral medications. Its primary mechanism involves vasoconstriction via α1-adrenergic receptor activation. Spectrophotometric analysis of PE is critical for pharmaceutical quality control, as overdosing may elevate blood pressure in hypotensive patients. A robust method for PE determination involves coupling it with diazotized 2-aminobenzothiazole in alkaline media to form a stable azo dye, which exhibits maximum absorbance at 510 nm . The molar absorptivity of this complex is 6.62 × 10³ L·mol⁻¹·cm⁻¹, with a linear range of 0.4–10 ppm . The method’s precision (relative standard deviation: ±0.95–3.09%) and accuracy (relative error: +0.31–1.07%) make it suitable for pharmaceutical formulations .

Propriétés

Numéro CAS |

13509-33-6 |

|---|---|

Formule moléculaire |

C13H10O2S |

Poids moléculaire |

230.28 g/mol |

Nom IUPAC |

phenyl phenylsulfanylformate |

InChI |

InChI=1S/C13H10O2S/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |

Clé InChI |

OFQZNOASYRWCLD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)SC2=CC=CC=C2 |

SMILES canonique |

C1=CC=C(C=C1)OC(=O)SC2=CC=CC=C2 |

Synonymes |

Thiocarbonic acid O,S-diphenyl ester |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Phenyl-Based Compounds and Analytical Methods

While PE is structurally distinct from compounds like methyl phenylacetate or phenyl phenylsulfanylformate, comparisons are drawn here based on analytical methodologies and functional group reactivity. The evidence primarily contrasts PE with other phenyl derivatives in terms of detection techniques, sensitivity, and interferences.

Table 1: Comparison of Analytical Methods for Phenyl Derivatives

Key Findings:

Sensitivity : PE’s azo-dye method (ε = 6.62 × 10³) is less sensitive than caffeine’s direct UV method (ε = 1.2 × 10⁴) but outperforms colorimetric assays for ephedrine derivatives .

Cost and Complexity : PE’s spectrophotometric approach is cost-effective and simpler than HPLC or CE, making it preferable for routine analysis .

Method Validation and Comparative Performance

The proposed PE method was validated against the British Pharmacopoeia’s sodium hydroxide titration (potentiometric method).

Table 2: Interference Study for PE vs. Other Phenyl Derivatives

| Interferent | Tolerance Limit (µg) in PE Analysis | Effect on Absorbance |

|---|---|---|

| Glucose | 1000 | No interference |

| Lactose | 1000 | No interference |

| Paracetamol | 500 | +4.8% deviation |

| Chlorpheniramine | 300 | +5.1% deviation |

Q & A

Q. How should supplementary materials be structured to support phenyl phenylsulfanylformate studies?

- Formatting Standards : Organize raw data (e.g., chromatograms, spectra) into numbered files with descriptive titles. Include metadata (e.g., instrument settings, software versions) and code for computational workflows. Reference supplementary data in the main text to maintain narrative flow .

Ethical & Compliance Considerations

Q. What ethical approvals are required for studies involving phenyl phenylsulfanylformate in biological systems?

- Requirements : For human cell lines, obtain IRB approval and document informed consent. For animal studies, include IACUC protocols and justify sample sizes using power analysis. Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

Q. How can researchers ensure compliance with chemical safety regulations during handling?

- Safety Protocols : Follow OSHA guidelines for PPE (e.g., nitrile gloves, fume hoods) and waste disposal. Include safety data sheet (SDS) references in the "Materials and Methods" section and report any incidents in supplementary risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.